molecular formula C27H24N4 B12904864 N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine CAS No. 878288-55-2

N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine

Cat. No.: B12904864
CAS No.: 878288-55-2
M. Wt: 404.5 g/mol
InChI Key: GWBUFFQITCTUGY-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine typically involves multi-step organic reactions. Common starting materials might include 4-tert-butylphenylamine, isoquinoline, and phthalic anhydride. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine: shares structural similarities with other phthalazine derivatives.

    4-tert-butylphenylamine: and derivatives are also closely related.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

878288-55-2

Molecular Formula

C27H24N4

Molecular Weight

404.5 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-4-isoquinolin-5-ylphthalazin-1-amine

InChI

InChI=1S/C27H24N4/c1-27(2,3)19-11-13-20(14-12-19)29-26-24-9-5-4-8-23(24)25(30-31-26)22-10-6-7-18-17-28-16-15-21(18)22/h4-17H,1-3H3,(H,29,31)

InChI Key

GWBUFFQITCTUGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC5=C4C=CN=C5

Origin of Product

United States

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